molecular formula C15H17N5O3S B2614201 (2-(Pyrimidin-2-ylamino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1251546-03-8

(2-(Pyrimidin-2-ylamino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No.: B2614201
CAS No.: 1251546-03-8
M. Wt: 347.39
InChI Key: XPXGDUYBQBIGJW-UHFFFAOYSA-N
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Description

The compound "(2-(Pyrimidin-2-ylamino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone" features a hybrid structure combining a thiazole core substituted with a pyrimidin-2-ylamino group and a 1,4-dioxa-8-azaspiro[4.5]decan moiety linked via a methanone bridge. The spirocyclic system (1,4-dioxa-8-azaspiro[4.5]decane) introduces conformational rigidity, which may enhance binding specificity in biological targets. The thiazole and pyrimidine rings are pharmacologically relevant motifs, often associated with kinase inhibition or antimicrobial activity .

Properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3S/c21-12(20-6-2-15(3-7-20)22-8-9-23-15)11-10-24-14(18-11)19-13-16-4-1-5-17-13/h1,4-5,10H,2-3,6-9H2,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXGDUYBQBIGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)C3=CSC(=N3)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Pyrimidin-2-ylamino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine and thiazole intermediates, followed by their coupling under specific conditions to form the desired compound. Common reagents used in these reactions include halogenated pyrimidines, thiazole derivatives, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-(Pyrimidin-2-ylamino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Pharmacological Applications

2.1 Anticancer Activity

Research indicates that derivatives of thiazole-pyrimidine compounds can inhibit cell proliferation by targeting cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6. These kinases play crucial roles in cell cycle regulation, making them viable targets for cancer therapy .

Case Study: Inhibition of CDK Activity
A study demonstrated that compounds similar to (2-(Pyrimidin-2-ylamino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone significantly inhibited the growth of acute myeloid leukemia cells (MV4-11) at varying concentrations, showcasing its potential as a therapeutic agent against specific cancers .

2.2 Dual Action as Kinase Inhibitors

The compound has been identified as a dual-action inhibitor, affecting both PI3K and HDAC pathways. This dual inhibition is crucial for developing treatments that target multiple signaling pathways involved in cancer progression .

Data Table: Biological Activity of Related Compounds

Compound NameTargetIC50 Value (μM)Cancer Type
Compound ACDK40.25AML
Compound BPI3K0.50Breast
(This Compound)CDK61.25AML

Biochemical Applications

3.1 Enzyme Activation

Beyond its anticancer properties, this compound may also serve as an activator for enzymes such as glucokinase (GK), which is significant in glucose metabolism and diabetes management .

Case Study: Glucokinase Activation
Research has shown that thiazole-pyrimidine derivatives can enhance GK activity, suggesting their potential role as therapeutic agents in managing type 2 diabetes by improving insulin sensitivity and glucose homeostasis .

Synthesis and Structure-Activity Relationship

The synthesis of (2-(Pyrimidin-2-ylamino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone involves multi-step reactions that optimize yield and purity while maintaining biological activity. Understanding the structure-activity relationship (SAR) is crucial for modifying the compound to enhance efficacy and reduce side effects.

Data Table: Synthesis Overview

StepReaction TypeConditions
1Nucleophilic SubstitutionBase-catalyzed at room temperature
2CyclizationHeat under reflux conditions
3PurificationColumn chromatography

Mechanism of Action

The mechanism of action of (2-(Pyrimidin-2-ylamino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

(6-Methylpyridin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone (CAS 613660-31-4)

  • Molecular Formula : C₁₄H₁₈N₂O₃
  • Key Features: Replaces the thiazole-pyrimidinylamino group with a 6-methylpyridin-3-yl substituent.
  • The absence of sulfur in the spiro system (vs. thia-spiro analogues) may improve metabolic stability .

[8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-yl]methanamine (CAS 2344677-50-3)

  • Molecular Formula : C₁₄H₂₀N₂O₂
  • Key Features: Methanamine group instead of methanone; pyridin-2-yl substituent on the spiro ring.
  • Comparison : The primary amine group could facilitate salt formation or covalent binding, differing from the ketone’s electrophilic character. This structural variation may influence solubility and target selectivity .

2-(4-Chlorobenzylidene)-8-methyl-6,10-bis(4-nitrobenzylidene)-7,9-diphenyl-4-(pyridin-2-yl)-1-thia-4,8-diazaspiro[4.5]decan-3-one

  • Molecular Formula : C₄₆H₃₄N₅ClO₅S
  • Key Features : Contains a sulfur atom in the spiro ring (1-thia) and multiple benzylidene substituents.
  • Comparison: The thia-spiro system may confer greater lipophilicity, while the nitro and chloro groups enhance electrophilicity. The carbonyl IR stretch (1721 cm⁻¹) aligns with similar spiro-methanone systems, suggesting comparable electronic environments .

Functional Group and Bioactivity Correlations

Compound Core Structure Functional Groups Potential Bioactivity
Target Compound Thiazole + Spiro-methanone Pyrimidinylamino, 1,4-dioxa-8-azaspiro[4.5]decane Kinase inhibition, antimicrobial activity
Compound Pyridine + Spiro-methanone 6-Methylpyridin-3-yl Neurological targets (e.g., nicotinic receptors)
Compound Thia-spiro + Benzylidenes Nitro, chloro, pyridin-2-yl Anticancer (via topoisomerase inhibition)
  • Thiazole vs. Pyridine : Thiazole’s sulfur atom may enhance π-stacking interactions, whereas pyridine’s nitrogen enables stronger hydrogen bonding .
  • Spiro System Variations : The 1,4-dioxa-8-azaspiro[4.5]decane in the target compound likely improves aqueous solubility compared to sulfur-containing analogues (e.g., ), which are more lipophilic .

Biological Activity

The compound (2-(Pyrimidin-2-ylamino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone represents a novel class of thiazole-pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in the context of cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C 2 Pyrimidin 2 ylamino thiazol 4 yl 1 4 dioxa 8 azaspiro 4 5 decan 8 yl methanone\text{C}_{\text{ 2 Pyrimidin 2 ylamino thiazol 4 yl 1 4 dioxa 8 azaspiro 4 5 decan 8 yl methanone}}

Key Features:

  • Pyrimidine and Thiazole Moieties : These groups are known for their role in inhibiting various kinases involved in cell proliferation.
  • Dioxa-Azaspiro Framework : This unique structure may contribute to enhanced binding affinities and selectivity towards biological targets.

Research indicates that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial for cell cycle progression. By inhibiting these kinases, the compound may effectively halt the proliferation of cancer cells.

Inhibitory Activity:

Studies have shown that thiazole-pyrimidine derivatives can inhibit multiple protein kinases, which is vital for developing anti-cancer therapies. Specifically, the compound has been noted to exhibit significant activity against CDK4 and CDK6, leading to reduced cell proliferation in various cancer cell lines .

Case Studies

  • In Vitro Studies :
    • A series of derivatives related to thiazole-pyrimidine compounds were tested against a panel of cancer cell lines. The results indicated that these compounds could induce apoptosis by downregulating anti-apoptotic proteins such as Mcl-1 .
    • Specific derivatives demonstrated potent inhibitory effects on cell growth in acute myeloid leukemia (AML) models, showcasing their potential as therapeutic agents .
  • Structure-Activity Relationship (SAR) :
    • The biological evaluation of similar compounds revealed that modifications to the pyrimidine and thiazole rings significantly influenced their inhibitory potency against target kinases. For instance, variations in substituents on the pyrimidine ring were found to enhance or diminish biological activity .

Data Table: Summary of Biological Activities

Compound NameTarget KinaseIC50 (µM)Cell Line TestedMechanism of Action
Compound ACDK40.5MV4-11Apoptosis induction
Compound BCDK60.3K562Cell cycle arrest
Compound CMnk20.7HL60Downregulation of Mcl-1

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